(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol (1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17519900
InChI: InChI=1S/C10H19NO/c11-6-10(12)9-5-7-1-3-8(9)4-2-7/h7-10,12H,1-6,11H2/t7?,8?,9?,10-/m0/s1
SMILES:
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol

(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol

CAS No.:

Cat. No.: VC17519900

Molecular Formula: C10H19NO

Molecular Weight: 169.26 g/mol

* For research use only. Not for human or veterinary use.

(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol -

Specification

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
IUPAC Name (1R)-2-amino-1-(2-bicyclo[2.2.2]octanyl)ethanol
Standard InChI InChI=1S/C10H19NO/c11-6-10(12)9-5-7-1-3-8(9)4-2-7/h7-10,12H,1-6,11H2/t7?,8?,9?,10-/m0/s1
Standard InChI Key LMNCUKGFGMRJQN-VVIYDGDNSA-N
Isomeric SMILES C1CC2CCC1CC2[C@H](CN)O
Canonical SMILES C1CC2CCC1CC2C(CN)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemical Configuration

The molecular formula of (1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is C10H19NO\text{C}_{10}\text{H}_{19}\text{NO}, with a molecular weight of 169.26 g/mol . Its IUPAC name reflects the (1R) stereochemical configuration at the chiral center, where the amino group (NH2-\text{NH}_2) and hydroxyl group (-\text{OH) are positioned on adjacent carbon atoms within the ethan-1-ol moiety. The bicyclo[2.2.2]octane system, a norbornane derivative, imposes significant steric constraints, enhancing the molecule’s rigidity and influencing its intermolecular interactions .

Bicyclo[2.2.2]octane Framework

The bicyclo[2.2.2]octane core consists of three fused cyclohexane rings, creating a highly strained yet stable structure. This framework is structurally analogous to bicyclo[2.2.1]heptane (norbornane) but with an additional methylene group, resulting in increased symmetry and reduced strain energy . X-ray crystallographic studies of related bicyclo[2.2.2]octane derivatives, such as bicyclo[2.2.2]octan-1-ol (C8H14O\text{C}_8\text{H}_{14}\text{O}), reveal bond angles of approximately 109.5° at bridgehead carbons, consistent with sp3sp^3 hybridization .

Physicochemical Properties

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):
    The 1H^1\text{H}-NMR spectrum is expected to exhibit distinct signals for the bridgehead protons (δ 1.2–1.8 ppm), hydroxyl proton (δ 2.5–3.5 ppm), and amino group (δ 1.5–2.0 ppm).

  • Infrared (IR) Spectroscopy:
    Stretching vibrations for OH-\text{OH} (3200–3600 cm1^{-1}) and NH2-\text{NH}_2 (3300–3500 cm1^{-1}) dominate the IR profile, with additional peaks corresponding to C−C skeletal vibrations (1000–1200 cm1^{-1}) .

Applications in Pharmaceutical and Organic Chemistry

Chiral Building Blocks

The stereogenic centers and rigid bicyclic structure make this compound a valuable chiral auxiliary in asymmetric synthesis. For instance, it may serve as a ligand in transition-metal catalysis or as a precursor to β-amino alcohols, which are pivotal in synthesizing beta-blockers and antifungal agents .

Drug Discovery and Lead Optimization

Bicyclo[2.2.2]octane derivatives are increasingly explored as bioisosteres for aromatic rings, improving pharmacokinetic properties such as metabolic stability and membrane permeability. The amino-alcohol moiety further enhances hydrogen-bonding capacity, aiding target engagement in enzyme inhibition assays .

Recent Advances and Future Directions

Computational Studies

Density functional theory (DFT) calculations predict favorable binding affinities for this compound toward G-protein-coupled receptors (GPCRs), suggesting potential utility in neurodegenerative disease therapeutics . Molecular dynamics simulations further highlight its conformational rigidity as advantageous for allosteric modulation.

Sustainability in Synthesis

Emerging green chemistry approaches aim to replace traditional hydrogenation catalysts with enzyme-mediated systems, reducing reliance on precious metals. Biocatalytic routes using engineered aminotransferases are under investigation to enhance enantioselectivity and yield .

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